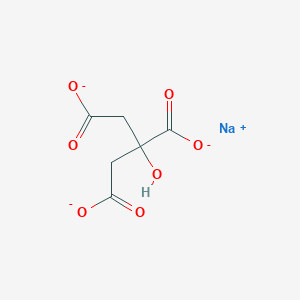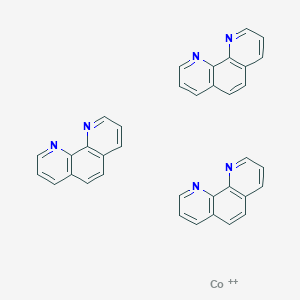
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde
Übersicht
Beschreibung
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde is a compound that is structurally related to carbazole derivatives. Carbazoles are a group of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related research on carbazole derivatives and their chemical behavior.
Synthesis Analysis
The synthesis of carbazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2,4-dimethyl-6H-pyrido[3,2-b]carbazole, an isomer of the antitumor alkaloid ellipticine, was achieved via the Combes-Beyer reaction, which is a method used to construct heterocyclic compounds . This suggests that similar synthetic strategies might be applicable for the synthesis of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, although the specific details would depend on the functional groups and the desired substitution pattern on the carbazole core.
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the presence of a tricyclic core, which can be further substituted with various functional groups. Spectroscopic and crystallographic techniques are often employed to characterize these molecules. For example, the characterization of 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole involved the use of Hirshfeld surface analysis to understand the intermolecular interactions . Such techniques would be essential in analyzing the molecular structure of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde to determine its conformation and packing in the solid state.
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, which are often influenced by the substituents present on the core structure. For example, 1-Methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile in nucleophilic substitution reactions to yield trisubstituted indole derivatives . This indicates that the aldehyde group in 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde could potentially be reactive towards nucleophiles, allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives like 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect properties such as solubility, melting point, and reactivity. While the specific properties of 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde are not detailed in the provided papers, related compounds have been studied. For instance, the Dakin oxidation of dimethoxyindole carbaldehydes to indoloquinones suggests that the methoxy and aldehyde groups can play a significant role in the oxidative behavior of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis of Ellipticines
A key application of 1,4-dimethylcarbazole-3-carbaldehyde, closely related to 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde, is in the synthesis of ellipticines. These compounds are significant due to their potential use in various pharmaceutical and biochemical applications. For instance, 1,4-Dimethylcarbazole-3-carbaldehyde has been used in the preparation of ellipticine, a notable compound due to its biological properties (Jackson, Jenkins & Shannon, 1977).
Natural Carbazole Compounds
The title compound, including a methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde structure, has been isolated from natural sources like the twigs of Clausena lansium. These natural carbazole compounds are of interest due to their unique structural features and potential biological activities (Fun, Maneerat, Laphookhieo & Chantrapromma, 2009).
Development of Fluorescent Dyes
Carbazole derivatives, such as 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde, are used in the synthesis of fluorescent styryl dyes. These compounds have been studied for their photophysical properties, showcasing their potential in applications like optical sensors and molecular electronics (Umape, Gawale & Sekar, 2014).
Antitumor Activity
Compounds derived from 2-(2-aminoethyl)-6-methoxy-1,4-dimethylcarbazole have been explored for their antitumor properties. These derivatives have shown promising results in cytotoxicity for cultured cells and good antitumor activity in vivo, suggesting their potential use in cancer treatment (Jasztold-Howorko et al., 1994).
Synthesis of Natural Alkaloids
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde and its derivatives have been used in the synthesis of natural alkaloids, such as those isolated from plants like Clausena lansium. These synthesized compounds are significant due to their potential biological activities and applications in natural product chemistry (Ma et al., 2014).
Development of Photopolymerization Compounds
Carbazole-based compounds with aldehyde and cyanoacetic acid groups have been synthesized and used in photopolymerization processes. Their unique optical properties make them suitable for applications in photovoltaic devices and as photosensitizers (Abro et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-9-6-11(8-18)10(2)15-13-7-12(19-3)4-5-14(13)17-16(9)15/h4-8,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXAGPKGSHRHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)OC)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171001 | |
| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |
CAS RN |
18073-15-9 | |
| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18073-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018073159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18073-15-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)

![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)










